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molecular formula C12H12FNO2 B8564642 2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol

2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol

Cat. No. B8564642
M. Wt: 221.23 g/mol
InChI Key: XEOFBNBBWJTDHH-UHFFFAOYSA-N
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Patent
US09346770B2

Procedure details

The intermediate, 2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethyl benzoate (19.5 g, 60 mmol) was dissolved in 70 ml ethanol and stirred. 10% sodium hydroxide solution (NaOH: 4.8 g, 120 mmol) was slowly added dropwise, and the mixture was stirred overnight at room temperature. After the reaction was completed, the ethanol was concentrated, and the product was extracted with toluene, and then was washed with water and brine sequently, dried with anhydrous magnesium sulfate, and concentrated to obtain the intermediate, i.e. 2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethanol, which was directly applied in the next step without further purification.
Name
2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethyl benzoate
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][CH2:11][C:12]1[N:13]=[C:14]([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[O:15][C:16]=1[CH3:17])(=O)C1C=CC=CC=1.[OH-].[Na+]>C(O)C>[F:24][C:21]1[CH:20]=[CH:19][C:18]([C:14]2[O:15][C:16]([CH3:17])=[C:12]([CH2:11][CH2:10][OH:9])[N:13]=2)=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethyl benzoate
Quantity
19.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCC=1N=C(OC1C)C1=CC=C(C=C1)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the ethanol was concentrated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene
WASH
Type
WASH
Details
was washed with water and brine sequently
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC(=C(N1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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